2-(m-Tolyl)pyrrolidine hydrochloride
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Overview
Description
2-(m-Tolyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a m-tolyl group
Preparation Methods
The synthesis of 2-(m-Tolyl)pyrrolidine hydrochloride typically involves the reaction of m-tolylamine with pyrrolidine under specific conditions. One common method includes the use of a suitable solvent and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(m-Tolyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the m-tolyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-(m-Tolyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
2-(m-Tolyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-(p-Tolyl)pyrrolidine hydrochloride: This compound has a p-tolyl group instead of an m-tolyl group, which may result in different chemical and biological properties.
2-(o-Tolyl)pyrrolidine hydrochloride: The presence of an o-tolyl group can also influence the compound’s reactivity and interactions with molecular targets.
Pyrrolidine derivatives: Other pyrrolidine derivatives with different substituents can be compared to highlight the unique features of this compound, such as its specific binding affinity and reactivity.
Properties
IUPAC Name |
2-(3-methylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-2-5-10(8-9)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILABYHAMTZWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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